2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Lipophilicity Regioisomer Drug Design

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 1823967-16-3) is a brominated heterocyclic building block composed of a fused imidazo[2,1-c][1,4]oxazine bicyclic core. With a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g·mol−1, the compound features a bromine atom at the 2-position of the imidazole ring, imparting distinct reactivity for cross-coupling and nucleophilic substitution.

Molecular Formula C6H7BrN2O
Molecular Weight 203.039
CAS No. 1823967-16-3
Cat. No. B2607638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
CAS1823967-16-3
Molecular FormulaC6H7BrN2O
Molecular Weight203.039
Structural Identifiers
SMILESC1COCC2=NC(=CN21)Br
InChIInChI=1S/C6H7BrN2O/c7-5-3-9-1-2-10-4-6(9)8-5/h3H,1-2,4H2
InChIKeyFIXVUVZJPMXIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 1823967-16-3): Core Scaffold Profile for Procurement & Lead Generation


2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 1823967-16-3) is a brominated heterocyclic building block composed of a fused imidazo[2,1-c][1,4]oxazine bicyclic core . With a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g·mol−1, the compound features a bromine atom at the 2-position of the imidazole ring, imparting distinct reactivity for cross-coupling and nucleophilic substitution . It is primarily employed as a synthetic intermediate in medicinal chemistry and drug discovery programs, where the fused oxazine-imidazole scaffold serves as a privileged structure for kinase inhibitor design [1].

Why 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine Cannot Be Replaced by Closest Analogs in Procurement


Even seemingly minor structural variations within the imidazo[2,1-c][1,4]oxazine class produce measurable differences in physicochemical and procurement-relevant properties. The 2-bromo isomer exhibits a predicted LogP of 0.83, making it 2.6-fold more lipophilic than the 3-bromo regioisomer (LogP = 0.32) . This difference in partition coefficient affects solubility, passive membrane permeability, and downstream synthetic handling, meaning that substituting one regioisomer for the other without re-optimization can alter reaction outcomes or biological assay results. Additionally, vendor network depth, pricing, and storage specifications differ between analogs, rendering direct drop-in replacement unreliable without quantitative validation .

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine: Head-to-Head Quantitative Differentiation Evidence


LogP Lipophilicity Differential: 2-Bromo vs. 3-Bromo Imidazo[2,1-c][1,4]oxazine

The 2-bromo regioisomer displays a predicted LogP of 0.83, which is 2.6-fold greater than the 3-bromo analog (LogP = 0.32), as reported by the same supplier under identical calculation methodology .

Lipophilicity Regioisomer Drug Design

Gram-Scale Procurement Cost Comparison: 2-Bromo vs. 3-Bromo Imidazo[2,1-c][1,4]oxazine

At the 1 gram scale, the 2-bromo isomer is priced at £492, whereas the 3-bromo isomer commands £605, representing a 19 % cost saving for the 2-bromo regioisomer .

Procurement Cost Efficiency Scale-up

Supplier Network Coverage: 2-Bromo Imidazo[2,1-c][1,4]oxazine vs. Regioisomeric Analogs

The 2-bromo compound is listed by at least five major research chemical suppliers including Sigma-Aldrich (Enamine, 95 % purity), Fluorochem (98 %), CymitQuimica (98 %), Leyan (98 %), and Huanuo Building Blocks, whereas the 3-bromo regioisomer is catalogued by fewer primary vendors—Fluorochem, CymitQuimica (97 %), and GLPBio—and is notably absent from the Sigma-Aldrich portfolio .

Supplier Diversity Supply Chain Availability

Scaffold-Class Validation: Imidazo[2,1-c][1,4]oxazine in Subnanomolar Beta-Lactamase Inhibitors

A methylidene penem bearing a 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine substituent at the C6 position irreversibly inhibits class A and class C serine beta-lactamases with IC50 values of 0.4 nM (TEM-1), 9.0 nM (SHV-1), and 4.8 nM (AmpC) [1].

Beta-Lactamase Inhibitor Scaffold Validation

AKT Kinase Inhibitor Patent Coverage: Imidazo[2,1-c][1,4]oxazine as a Privileged Core

Taiho Pharmaceutical's patent US20140005185 claims imidazo[2,1-c][1,4]oxazine compounds as AKT1/AKT2 kinase inhibitors with antitumor activity, demonstrating that decorated derivatives of this scaffold can achieve dual-target inhibition with cellular pathway modulation (pS6 suppression) [1].

Kinase Inhibitor AKT Patent

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine: Evidence-Based Application Scenarios for R&D Prioritization


Cross-Coupling Building Block for Kinase-Focused Library Synthesis

The 2-bromo substituent enables direct Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings at the 2-position, allowing rapid diversification of the imidazo[2,1-c][1,4]oxazine scaffold. With a predicted LogP of 0.83, the resulting analogs fall within a favorable lipophilicity range for CNS drug-like space, making this compound a strategic starting material for CNS-targeted compound libraries .

Regioisomer-Dependent Lipophilicity Tuning in Fragment-Based Drug Design

When a project requires precise control over logD for permeability or solubility optimization, the 2-bromo isomer offers 2.6-fold higher predicted lipophilicity than the 3-bromo analog, providing a measurable physicochemical lever without altering the core scaffold topology .

Beta-Lactamase Inhibitor Lead Optimization Program

The imidazo[2,1-c][1,4]oxazine scaffold has demonstrated subnanomolar potency against TEM-1 (IC50 = 0.4 nM) and AmpC (IC50 = 4.8 nM) beta-lactamases when appropriately functionalized [1]. Using 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine as the starting building block enables rapid C2 diversification to explore structure-activity relationships against resistant bacterial targets.

AKT-Dependent Oncology Program Scaffold Initiation

Patent literature establishes that imidazo[2,1-c][1,4]oxazine derivatives can inhibit AKT1/AKT2 kinases and suppress downstream pS6 signaling in cancer cells [2]. The 2-bromo analog serves as a direct entry point for synthesizing novel AKT inhibitor candidates through palladium-catalyzed cross-coupling at C2.

Quote Request

Request a Quote for 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.